molecular formula C20H12Br2N2S B11078690 (2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B11078690
M. Wt: 472.2 g/mol
InChI Key: MVEOJJPYPPBNEA-FZNZPSIXSA-N
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Description

(1E,3Z)-3-BROMO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazole ring, bromophenyl groups, and a butadienyl cyanide moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z)-3-BROMO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of bromophenyl groups through electrophilic substitution reactions. The final step involves the formation of the butadienyl cyanide moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E,3Z)-3-BROMO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with various functional groups.

Scientific Research Applications

(1E,3Z)-3-BROMO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1E,3Z)-3-BROMO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,3Z)-3-BROMO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H12Br2N2S

Molecular Weight

472.2 g/mol

IUPAC Name

(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C20H12Br2N2S/c21-17-8-6-15(7-9-17)19-13-25-20(24-19)16(12-23)11-18(22)10-14-4-2-1-3-5-14/h1-11,13H/b16-11+,18-10-

InChI Key

MVEOJJPYPPBNEA-FZNZPSIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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